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Introduction

-Carotene, a prominent member of the carotenoid family, is a lipophilic pigment abundant in
various vegetables. It is a precursor to vitamin A and is renowned for its potent antioxidant and
anti-inflammatory properties.[1] These attributes make (-carotene a valuable compound in the
pharmaceutical and nutraceutical industries for the development of functional foods and
therapeutic agents.[2] Ultrasound-Assisted Extraction (UAE) has emerged as a green and
efficient technology for isolating [3-carotene from plant matrices. This method utilizes acoustic
cavitation to disrupt cell walls, enhancing solvent penetration and significantly reducing
extraction time and solvent consumption compared to conventional methods.[3]

These application notes provide a comprehensive overview and detailed protocols for the
efficient extraction of 3-carotene from various vegetables using UAE, its subsequent
guantification, and insights into its biological activities.

I. Optimized Ultrasound-Assisted Extraction (UAE)
Parameters for -Carotene

The efficiency of UAE is influenced by several key parameters. The following tables summarize
optimized conditions for maximizing B-carotene yield from different vegetable sources based on
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scientific literature.

Table 1: Optimized UAE Parameters for 3-Carotene Extraction from Carrots

Parameter

Optimal Value

Reference

Vegetable

Carrot (Waste Residue)

[4]

Ultrasound Device

Ultrasonic Horn

[4]

Solvent Vegetable Oils [4]
Temperature 50°C [4]
Ultrasound Power 100 W [4]
Extraction Time 50 min [4]

Solid-to-Solvent Ratio

0.3:20 (g/mL)

[4]

Duty Cycle 60% [4]
Max. Yield 83.32% [4]
Vegetable Carrot (Pomace) [5]1[6]

Ultrasound Device

Ultrasonic Processor (20 kHz)

[7]

Solvent

59% Ethanol

[5](6]

Temperature

29°C

[5]16]

Ultrasound Power

70% Amplitude

[7]

Extraction Time 16 min [5][6]
Solid-to-Solvent Ratio Not Specified
Duty Cycle Not Specified
Max. Yield 14.89 + 0.40 pg/g [5]1[6]

Table 2: Optimized UAE Parameters for 3-Carotene Extraction from Other Vegetables
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Parameter Optimal Value Reference

Vegetable Spinach [1]8]

Ultrasound Device Not Specified

Solvent Methanol [1][8]

Temperature 40°C [11[8]

Ultrasound Power 40% (28 W/cms3) [1][8]

Extraction Time 16 min [1]8]

Solid-to-Solvent Ratio Not Specified

Duty Cycle Not Specified

Max. Yield 3.07 £ 0.04 pg/g [1]8]

Vegetable Tomato (Processing Wastes) [9]

Ultrasound Device Not Specified

Sofvent Hexane:Acetone:Ethanol ]
(2:1:1 viviv) + 0.05% BHT

Temperature 15+5°C [9]

Ultrasound Power 20 W 9]

Extraction Time 15 min 9]

Solid-to-Solvent Ratio 1:35 (w/iv) [9]

Duty Cycle Not Specified

Max. Yield Not Specified

Vegetable Tomato (Waste) [10][11]

Ultrasound Device Not Specified

Solvent Choline chloride:1,3-butanediol (L0J[11]
(1:5) based NADES

Temperature 65°C [10][11]
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Ultrasound Power 70% [10][11]

Extraction Time 12 min [10][11]

Solid-to-Solvent Ratio 1:20 (w/iv) [10][11]

Frequency 37 Hz [10][11]

Max. Yield 206.95 + 3.27 ug/g DW [10][11]

Vegetable Pumpkin [12]

Ultrasound Device Not Specified

Solvent NA-\DES (C8 and C10 fatty [12]
acids, 3:1)

Temperature Not Specified

Ultrasound Power Not Specified

Extraction Time Not Specified

Solid-to-Solvent Ratio Not Specified

Duty Cycle Not Specified

Max. Yield 151.41 pg/mL [12]

Vegetable Sweet Potato (Roots) [13]

Ultrasound Device Not Specified

Solvent 35.96% (w/w) PEC.5—4000; [13]
15.40% (w/w) sodium sulfate

Temperature Not Specified

Ultrasound Power Not Specified

Extraction Time 31.84 min [13]

Solid-to-Solvent Ratio 25.96:1 (viw) [13]

Duty Cycle Not Specified

Max. Yield 0.594 mg/g [13]
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Il. Experimental Protocols

A. Protocol for Ultrasound-Assisted Extraction (UAE) of
B-Carotene

This protocol is a generalized procedure and should be optimized based on the specific
vegetable matrix and available equipment.

1. Materials and Equipment:
o Fresh or dried vegetable material (e.g., carrots, spinach, tomatoes)

e Solvents (e.g., ethanol, hexane, acetone, vegetable oil, or Natural Deep Eutectic Solvents -
NADES)

 Ultrasonic bath or probe system

e Grinder or blender

» Beakers and flasks

o Centrifuge and centrifuge tubes

« Filtration system (e.g., Whatman filter paper)

e Rotary evaporator

e Analytical balance

2. Sample Preparation:

e Wash the fresh vegetable material thoroughly to remove any dirt and contaminants.
» Dry the material to a constant weight if using a dry basis for extraction.

o Grind the dried or fresh material into a fine powder or paste to increase the surface area for
extraction.

3. Extraction Procedure:
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Weigh a specific amount of the prepared vegetable powder/paste and place it in an
extraction vessel (e.g., a beaker or flask).

Add the selected solvent at the optimized solid-to-solvent ratio (refer to Tables 1 & 2).

Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the
mixture.

Set the UAE parameters (temperature, power, time, and duty cycle) according to the
optimized conditions for the specific vegetable.

After the extraction is complete, separate the extract from the solid residue by centrifugation
followed by filtration.

For solvent-based extracts, evaporate the solvent using a rotary evaporator at a controlled
temperature (typically < 40°C) to obtain the crude B-carotene extract.

Store the extract in a dark, airtight container at -20°C to prevent degradation.
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Caption: Workflow for Ultrasound-Assisted Extraction of 3-Carotene.

B. Protocol for Quantification of B-Carotene using High-
Performance Liquid Chromatography (HPLC)

1. Materials and Equipment:
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HPLC system with a UV-Vis or Diode Array Detector (DAD)
C18 or C30 reverse-phase column
Mobile phase solvents (e.g., acetonitrile, methanol, dichloromethane, hexane)
[-carotene standard (=95% purity)
Syringe filters (0.45 pm)
Autosampler vials
. Preparation of Standard Solutions:

Prepare a stock solution of 3-carotene (e.g., 100 pg/mL) by dissolving a known amount of
the standard in a suitable solvent (e.g., hexane or chloroform) and then diluting with the
mobile phase.[14][15]

Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 20,
50 pug/mL) by diluting the stock solution with the mobile phase.

. Chromatographic Conditions (Example):
Column: C18, 4.6 x 250 mm, 5 um
Mobile Phase: Acetonitrile:Methanol:Dichloromethane (75:20:5, v/v/v)
Flow Rate: 1.0 mL/min
Injection Volume: 20 pL
Detection Wavelength: 450 nm
Column Temperature: 30°C
. Sample Preparation and Analysis:

Dissolve a known amount of the crude extract in the mobile phase.
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Filter the solution through a 0.45 pum syringe filter into an autosampler vial.

Inject the sample into the HPLC system.

Identify the [3-carotene peak by comparing its retention time with that of the standard.

Quantify the amount of B-carotene in the sample by constructing a calibration curve from the
peak areas of the standard solutions.

C. Protocol for Quantification of B-Carotene using UV-
Vis Spectrophotometry

1. Materials and Equipment:

e UV-Vis Spectrophotometer

e Quartz cuvettes

e Solvent for extraction and measurement (e.g., acetone, hexane, or ethanol)[16][17]
e [3-carotene standard (=95% purity)

2. Preparation of Standard Solutions:

e Prepare a stock solution of -carotene (e.g., 100 ug/mL) in the chosen solvent.[17]

» Prepare a series of working standard solutions with concentrations ranging from
approximately 0.5 to 10 pg/mL.[17]

3. Measurement and Quantification:

e Set the spectrophotometer to scan a wavelength range of 350-600 nm to determine the
maximum absorbance (Amax) of 3-carotene, which is typically around 450-453 nm in most
solvents.[17]

o Measure the absorbance of each standard solution at the Amax.

» Construct a calibration curve by plotting absorbance versus concentration.
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e Dissolve a known amount of the crude extract in the solvent and measure its absorbance at
the Amax.

» Determine the concentration of 3-carotene in the extract using the calibration curve.

lll. Application Notes: Biological Activities and
Signaling Pathways

-Carotene extracted via UAE can be utilized in various research and development
applications due to its significant biological activities. These activities are often mediated
through the modulation of key cellular signaling pathways.

1. Antioxidant and Anti-inflammatory Effects: 3-Carotene is a potent antioxidant that can
neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2]
Its anti-inflammatory properties are well-documented and are primarily attributed to its ability to
inhibit pro-inflammatory signaling pathways.[1][9][18]

2. Modulation of NF-kB Signaling Pathway: The Nuclear Factor-kappa B (NF-kB) pathway is a
central regulator of inflammation. Under inflammatory conditions (e.g., stimulation by
lipopolysaccharide - LPS), B-carotene can inhibit the activation of the NF-kB pathway.[6][10]
[18] This inhibition prevents the transcription of pro-inflammatory cytokines such as TNF-q, IL-
1B, and IL-6, thus attenuating the inflammatory response.[1][9]
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Caption: 3-Carotene inhibits the NF-kB signaling pathway.

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.benchchem.com/product/b162410?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

3. Activation of Nrf2-ARE Antioxidant Pathway: The Nuclear factor erythroid 2-related factor 2
(Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. 3-Carotene
can activate the Nrf2-ARE (Antioxidant Response Element) pathway.[4][19] This leads to the
production of phase Il detoxification enzymes and antioxidant proteins like heme oxygenase-1
(HO-1) and NAD(P)H quinone oxidoreductoreductase 1 (NQOL1), enhancing the cell's defense
against oxidative stress.[4]
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Caption: B-Carotene activates the Nrf2-ARE antioxidant pathway.

4. Modulation of MAP Kinase (MAPK) Signaling Pathway: Mitogen-activated protein kinases
(MAPKSs) are involved in various cellular processes, including inflammation. 3-Carotene has
been shown to inhibit the activation of MAPK signaling pathways, such as p38 and ERK, which
are often activated by inflammatory stimuli.[20] By inhibiting these pathways, (3-carotene can
further reduce the production of inflammatory mediators.[20]
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Caption: 3-Carotene modulates the MAP Kinase signaling pathway.

IV. Considerations for Drug Development

The potent antioxidant and anti-inflammatory activities of 3-carotene, coupled with its ability to
modulate key signaling pathways, make it a promising candidate for the development of drugs
targeting diseases with an inflammatory and oxidative stress etiology. However, the poor water
solubility and potential for degradation of 3-carotene present challenges for its formulation and
delivery.[21] Encapsulation technologies and the use of novel delivery systems are being

explored to enhance its stability and bioavailability. Further research into the specific molecular
targets of [3-carotene and its metabolites is crucial for the rational design of novel therapeutics.

V. Conclusion

Ultrasound-assisted extraction is a highly effective and green method for the isolation of 3-
carotene from a variety of vegetables. The provided protocols offer a foundation for
researchers to efficiently extract and quantify this valuable compound. The insights into the
biological activities and underlying signaling pathways of 3-carotene underscore its potential in
the development of new drugs and functional food ingredients. Optimization of both extraction
and formulation processes will be key to unlocking the full therapeutic potential of B-carotene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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